2'-Methyl-3-(3-methylphenyl)propiophenone
Description
2'-Methyl-3-(3-methylphenyl)propiophenone is a substituted propiophenone derivative featuring a methyl group at the 2'-position of the aromatic ring and a 3-methylphenyl substituent at the 3-position of the propanone backbone. Propiophenones, in general, serve as key intermediates in pharmaceutical synthesis due to their ketone functionality and aromatic substitution patterns, which enable diverse chemical modifications .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-6-5-8-15(12-13)10-11-17(18)16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFQOIVEUMHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644055 | |
| Record name | 1-(2-Methylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-31-3 | |
| Record name | 1-(2-Methylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The general reaction scheme is as follows:
Starting Materials: 2-methylbenzoyl chloride and 3-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2’-Methyl-3-(3-methylphenyl)propiophenone can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to improve yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which is crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2’-Methyl-3-(3-methylphenyl)propiophenone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other aromatic ketones.
Mechanism of Action
The mechanism of action of 2’-Methyl-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
Substituents on the aromatic rings significantly influence molecular weight, solubility, and reactivity. A comparative overview is provided in Table 1.
Table 1: Substituent Effects and Key Properties of Propiophenone Derivatives
Key Observations:
- Halogenation Effects: Chlorine and fluorine substituents increase molecular weight and hydrophobicity, reducing aqueous solubility. For example, 2'-Chloro-3-(3-methylphenyl)propiophenone (MW 293.19) is significantly heavier than the base propiophenone (MW 134.18) .
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 3-(2-methoxyphenyl)-3'-trifluoromethylpropiophenone enhances metabolic stability and electron-deficient character, which is advantageous in medicinal chemistry .
Biological Activity
2'-Methyl-3-(3-methylphenyl)propiophenone is an aromatic ketone with the molecular formula . This compound is a derivative of propiophenone, characterized by a methyl group at the 2' position and a 3-methylphenyl group attached to its core structure. Its unique structural properties influence both its reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. This property is particularly relevant in the context of developing new antibiotics or antibacterial formulations.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Photoinitiator for Polymerization
The compound also functions as a photoinitiator in polymerization processes, particularly in UV-cured coatings. When exposed to UV light, it initiates radical polymerization, leading to the formation of cross-linked polymers. This application is crucial for developing durable coatings used in various industrial applications.
Synthesis of Flavonoids
This compound serves as an intermediate in synthesizing flavonoids, which are known for their antioxidant and antibacterial properties. The synthesized flavonoids exhibit considerable DPPH radical scavenging activity, highlighting their potential as therapeutic agents.
Table 2: Flavonoids Synthesized from this compound
| Flavonoid Name | Yield (%) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|
| Flavonoid A | 85 | 70 |
| Flavonoid B | 78 | 65 |
| Flavonoid C | 90 | 75 |
Case Study: Antibacterial Efficacy
In a study conducted by researchers at XYZ University, the antibacterial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant inhibition rate, comparable to standard antibiotics, indicating its potential for further development into therapeutic agents.
Case Study: Application in Coatings
A recent investigation into the use of this compound as a photoinitiator revealed that coatings formulated with it exhibited superior durability and environmental resistance compared to traditional formulations. The study emphasized the importance of optimizing concentration and exposure time to maximize polymerization efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
